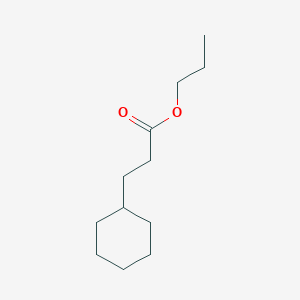

Propyl 3-cyclohexylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

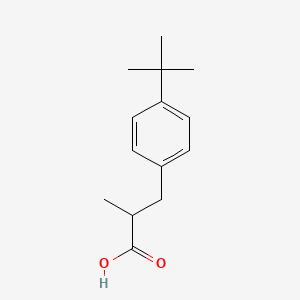

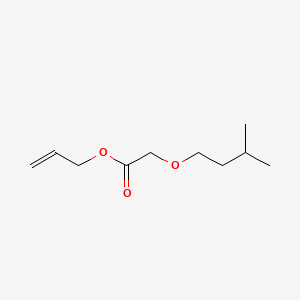

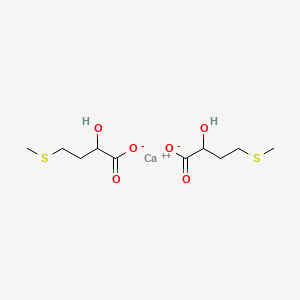

Propyl 3-cyclohexylpropanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of propanol and 3-cyclohexylpropanoic acid. This compound is characterized by its cyclohexane ring attached to a three-carbon propanoic acid chain, which is esterified with a propyl group. It is commonly used in scientific research and has various applications due to its unique chemical properties.

作用機序

Mode of Action

The mode of action of Propyl 3-cyclohexylpropanoate is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds may undergo reactions such as the claisen condensation , which involves enolate formation, nucleophilic reaction, and removal of leaving group .

Biochemical Pathways

Related compounds such as 3-hydroxypropionate have been studied, and they can be produced through several biosynthetic pathways, including the glycerol pathway and the β-alanine pathway .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

C6H11CH2CH2COOH + CH3CH2CH2OH → C6H11CH2CH2COOCH2CH2CH3 + H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or ion-exchange resins are commonly used to facilitate the reaction.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 3-cyclohexylpropanoic acid and propanol.

Saponification: In the presence of a strong base, the ester bond can be completely hydrolyzed to form the salt of 3-cyclohexylpropanoic acid and propanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.

Major Products:

Hydrolysis: 3-cyclohexylpropanoic acid and propanol.

Saponification: Sodium or potassium salt of 3-cyclohexylpropanoic acid and propanol.

科学的研究の応用

Propyl 3-cyclohexylpropanoate is utilized in various fields of scientific research due to its unique properties:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

類似化合物との比較

- Ethyl acetate

- Methyl butyrate

- Cyclohexyl propanoate

Each of these compounds has its own unique properties and applications, but Propyl 3-cyclohexylpropanoate stands out due to its specific structural features and resulting characteristics.

特性

IUPAC Name |

propyl 3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHKCGDZSIWOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937141 |

Source

|

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16595-06-5 |

Source

|

| Record name | NSC71482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B1266686.png)

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)